![molecular formula C14H12N2O2 B14593417 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid CAS No. 61471-38-3](/img/structure/B14593417.png)
3-[(2-Phenylhydrazinylidene)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Phenylhydrazinylidene)methyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a phenylhydrazinylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid typically involves the condensation of 2-phenylhydrazine with 3-formylbenzoic acid. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to a hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-Phenylhydrazinylidene)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Phenylhydrazine: A hydrazine derivative used in the synthesis of indoles and other heterocycles.
Hydrazones: A class of compounds formed by the condensation of hydrazines with carbonyl compounds, known for their stability and reactivity.
Uniqueness: 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid is unique due to the presence of both a benzoic acid moiety and a phenylhydrazinylidene group, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
61471-38-3 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
3-[(phenylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-6-4-5-11(9-12)10-15-16-13-7-2-1-3-8-13/h1-10,16H,(H,17,18) |
InChI-Schlüssel |
QPMSBFOOYVUUOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN=CC2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


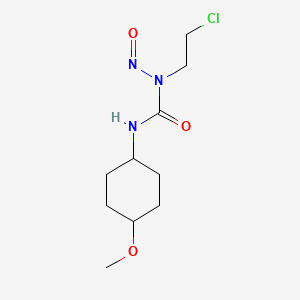
![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)
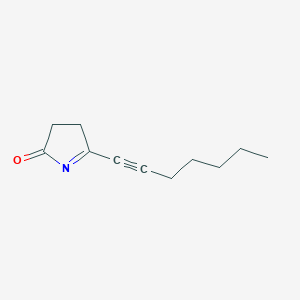
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
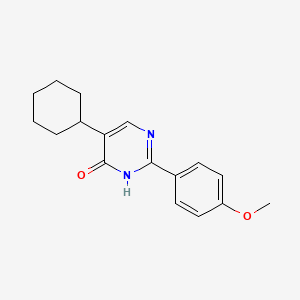
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)
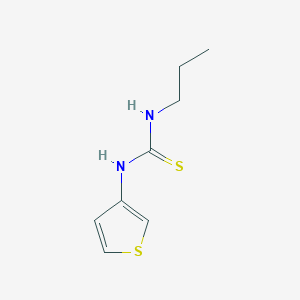

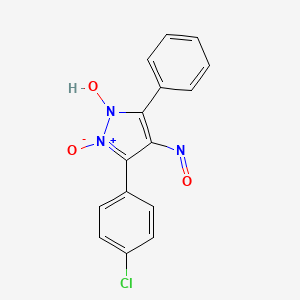
![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
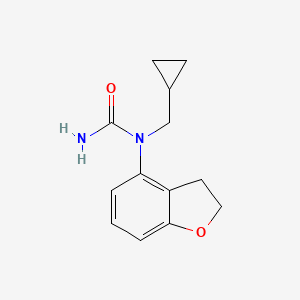
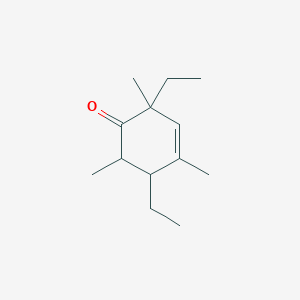
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
